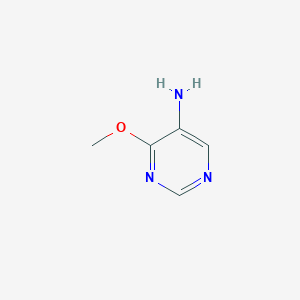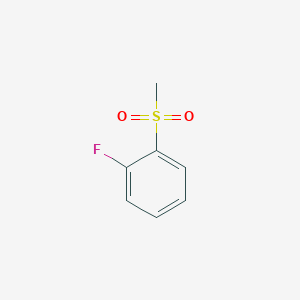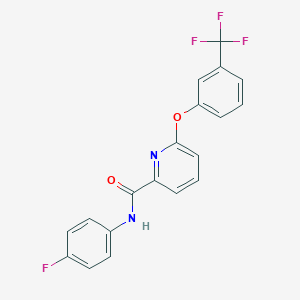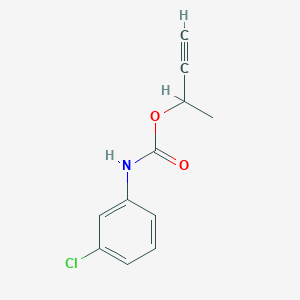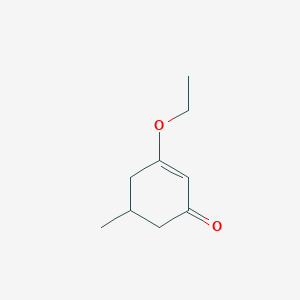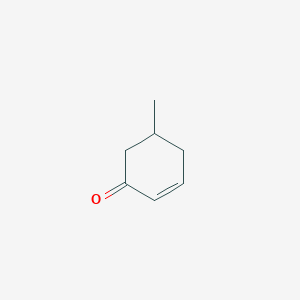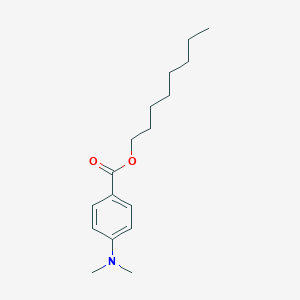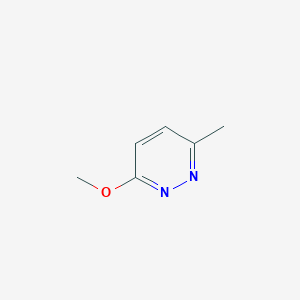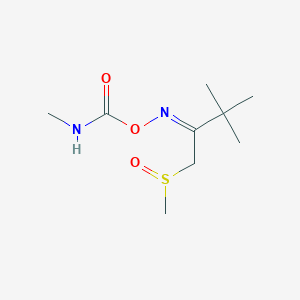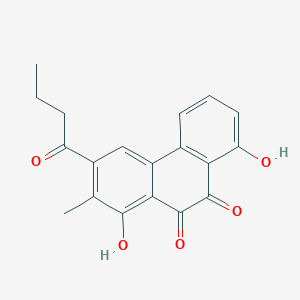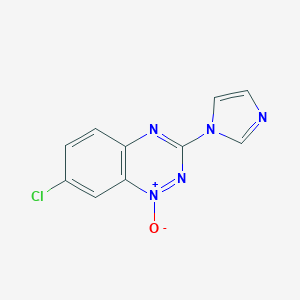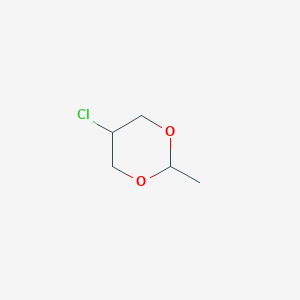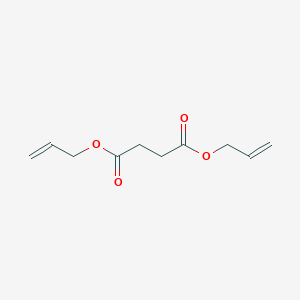
二烯丙基琥珀酸酯
描述
Diallyl succinate is a chemical compound that is part of a broader class of dialkyl succinates. These compounds are typically derived from succinic acid and have various applications in the chemical industry, including the synthesis of polymers and as intermediates in organic synthesis. The research on dialkyl succinates, including diallyl succinate, spans from their synthesis to their use in creating polymers with specific properties.
Synthesis Analysis
The synthesis of dialkyl succinates can be achieved through different routes. One method involves the photochemical decarbonylation of crystalline dialkyl 1,3-acetonedicarboxylates, which yields dialkyl succinates, including diallyl succinate, in high chemical yields . Another approach for synthesizing dialkyl succinates is through a one-pot condensation reaction involving dialkyl acetylenedicarboxylates, trialkylphosphites, and thiouracil derivatives . Additionally, dialkyl succinates can be synthesized from reactions involving alkylthiols, triphenyl phosphite, and dialkyl acetylenedicarboxylates , or from the reaction of malononitrile, dialkyl acetylenedicarboxylates, and triphenylphosphine .
Molecular Structure Analysis
The molecular structure of diallyl succinate and related compounds is characterized by the presence of succinate as the central moiety, with various substituents attached to it. The structure of these compounds has been elucidated using spectroscopic methods such as high-field 1H, 13C, and 31P NMR spectroscopy, as well as IR spectral data . The presence of stereogenic centers in these molecules can lead to the formation of diastereomers, as observed in the synthesis of dialkyl 2-(diphenoxyphosphoryl)-3-(alkylthio)succinates .
Chemical Reactions Analysis
Diallyl succinate and its derivatives undergo various chemical reactions, which are essential for their applications in polymer synthesis and other areas. For instance, diallyl 2-substituted succinates can undergo intramolecular cyclization during polymerization, leading to the formation of low molecular weight prepolymers . The degree of cyclization and the properties of the resulting prepolymers are influenced by the structure of the substituents on the succinate .
Physical and Chemical Properties Analysis
The physical and chemical properties of diallyl succinate polymers are influenced by the structure of the succinate and its substituents. For example, the dynamic mechanical properties and glass transition temperatures of crosslinked polymers derived from diallyl succinate monomers are affected by the mobility of the ring structure and its homologous structures . By modifying the substituents at specific positions on the diallyl succinate, it is possible to control the mobility of the ring structure and, consequently, the properties of the crosslinked polymers .
科学研究应用
假缺氧预处理:琥珀酸,包括二烯丙基琥珀酸酯,是一种缺氧应激信号代谢物。当通过透析液引入体内时,它会抑制脯氨酰羟化酶,稳定缺氧诱导因子 (HIF) 并触发许多 HIF 介导的作用。这表明含琥珀酸的溶液可以作为假缺氧预处理剂,有益地影响接受血液透析患者的临床和生化参数 (Голубев & Смирнов, 2017)。
保护免受氧化损伤:对二烯丙基硫醚(例如二烯丙基二硫化物)的研究表明它们在保护免受氧化损伤方面具有作用。例如,二烯丙基二硫化物通过改善大鼠的精子生成、抗氧化状态并调节睾丸细胞凋亡和芳香化酶表达,显示出减少铅诱导的睾丸毒性的治疗效果 (Hassan 等人,2019 年)。
癌症化学预防:二烯丙基三硫化物是一种相关化合物,已被证明可以抑制前列腺癌细胞中的雄激素受体功能,表明其作为癌症化学预防剂的潜力 (Stan & Singh, 2009)。
代谢综合征和心脏保护:在一项针对代谢综合征大鼠的研究中,二烯丙基三硫化物改善了心脏功能,降低了氧化应激,并对内皮一氧化氮合酶和超氧化物歧化酶相关的基因表达产生了积极影响 (Jeremić 等人,2020 年)。
抗癌特性:已发现二烯丙基二硫化物通过上调 miR-200b 和 miR-22,靶向 Wnt-1 信号通路,抑制增殖并诱导胃癌细胞凋亡 (Tang 等人,2013 年)。
神经保护作用:在一项使用肌萎缩侧索硬化症转基因小鼠模型的研究中,二烯丙基三硫化物显示出神经保护作用,延长了疾病持续时间并延长了寿命 (Guo 等人,2011 年)。
抗菌活性:二烯丙基硫醚,如二烯丙基二硫化物和二烯丙基三硫化物,对耐甲氧西林金黄色葡萄球菌 (MRSA) 感染具有保护作用,表明它们作为 MRSA 治疗的治疗剂的潜力 (Tsao、Hsu 和 Yin,2003 年)。
在细胞凋亡和癌症治疗中的作用:已经研究了二烯丙基三硫化物产生的活性氧 (ROS) 和对细胞迁移的抑制作用,突出了其在细胞凋亡诱导和作为癌症治疗的潜力的关键作用 (Chandra-Kuntal、Lee 和 Singh,2013 年)。
抗病毒活性:二烯丙基三硫化物对 H9N2 禽流感病毒表现出抗病毒活性,在体外和体内研究中均降低了病毒载量并调节了免疫反应 (Ming 等人,2021 年)。
抑制乳腺癌细胞生长:二烯丙基二硫化物抑制了各种人乳腺癌细胞系的生长,表明其作为激素依赖性和非依赖性乳腺癌的抗癌剂的潜力 (Nakagawa 等人,2001 年)。
未来方向
属性
IUPAC Name |
bis(prop-2-enyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABAXTXIECRCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061287 | |
| Record name | Butanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl succinate | |
CAS RN |
925-16-6 | |
| Record name | 1,4-Di-2-propen-1-yl butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl succinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 1,4-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT9NLX4PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

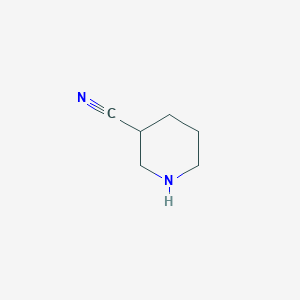
![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
